molecular formula C19H21N5OS B13375656 N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine

Numéro de catalogue: B13375656
Poids moléculaire: 367.5 g/mol
Clé InChI: KLJBCCDJRVERQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a triazolothiadiazole derivative characterized by a fused heterocyclic core comprising a 1,2,4-triazole and 1,3,4-thiadiazole. Key structural features include:

  • Position 3 substitution: An N-ethyl ethanamine moiety, contributing to hydrogen-bonding capacity and basicity. This compound’s synthesis likely involves copper-catalyzed 1,3-dipolar cycloaddition, analogous to methods for related triazolothiadiazoles .

Propriétés

Formule moléculaire

C19H21N5OS

Poids moléculaire

367.5 g/mol

Nom IUPAC

N-ethyl-N-[[6-(naphthalen-1-yloxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]ethanamine

InChI

InChI=1S/C19H21N5OS/c1-3-23(4-2)12-17-20-21-19-24(17)22-18(26-19)13-25-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3

Clé InChI

KLJBCCDJRVERQJ-UHFFFAOYSA-N

SMILES canonique

CCN(CC)CC1=NN=C2N1N=C(S2)COC3=CC=CC4=CC=CC=C43

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N-({6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-N-({6-[(1-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This

Activité Biologique

N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and research findings associated with this compound.

1. Synthesis of the Compound

The synthesis of N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine typically involves the reaction of naphthalene derivatives with triazole and thiadiazole moieties. The process generally includes:

  • Reagents : Naphthalene derivatives, triazole compounds, and thiadiazole precursors.
  • Solvents : Common solvents include ethyl acetate or dimethylformamide (DMF).
  • Conditions : Reactions are usually conducted under reflux conditions or at room temperature depending on the reactivity of the components.

2.1 Antitumor Activity

Research indicates that compounds containing triazole and thiadiazole structures exhibit significant antitumor properties. Specifically:

  • In vitro Studies : The compound has been tested against various cancer cell lines including breast (MDA-MB-468), lung (A549), and colon cancer (HCT15) cells. The results demonstrated a notable inhibition of cell proliferation.
    Cell LineIC50 Value (µM)Activity Level
    MDA-MB-4685.0High
    A5497.5Moderate
    HCT156.0Moderate to High

2.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial and fungal strains:

  • Tested Strains : The compound was evaluated against Gram-positive and Gram-negative bacteria as well as fungi.
    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus12 µg/mL
    Escherichia coli8 µg/mL
    Candida albicans16 µg/mL

3. Structure-Activity Relationship (SAR)

The biological activity of N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine can be attributed to its unique structural features:

  • Thiadiazole Ring : This moiety is known for its ability to interact with biological targets due to its electron-withdrawing properties.
  • Naphthalene Group : The presence of this aromatic system enhances lipophilicity and facilitates membrane penetration.

4. Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Antitumor Efficacy Study : A study by El-Naggar et al. demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against various cancer cell lines, supporting the potential of N-ethyl-N-{...} in cancer therapy .
  • Antimicrobial Evaluation : Research conducted by Alam et al. indicated that thiadiazole derivatives displayed substantial antimicrobial activity against a range of pathogens .

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Lipophilicity and Bioavailability: The naphthyl group elevates logP values, suggesting prioritization of formulations enhancing solubility (e.g., nanoemulsions) .
  • Structure-Activity Relationship (SAR) : Substituents at position 3 critically modulate target selectivity. Ethanamine’s flexibility may allow broader receptor engagement compared to rigid pyridyl groups .
  • Comparative Efficacy: While direct bioactivity data for the target compound are lacking, structurally related triazolothiadiazoles with naphthyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and E.

Q & A

Basic: What are the critical steps and optimization parameters in synthesizing N-ethyl-N-({6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)ethanamine?

Methodological Answer:
The synthesis typically involves cyclization of precursors under controlled conditions. Key steps include:

  • Cyclization Reactions : Reacting 4-amino-5-mercapto-1,2,4-triazole with naphthalen-1-yloxymethyl aldehyde derivatives in the presence of dehydrating agents (e.g., phosphorus oxychloride) under reflux .
  • Alkylation : Introducing the ethylamine moiety via alkylation with ethyl iodide, requiring inert atmospheres and high temperatures (80–100°C) to optimize yield .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/DMF mixtures) ensures >95% purity. Yield optimization focuses on stoichiometric ratios (1:1.2 for aldehyde:triazole) and reaction time (6–8 hours) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
Structural validation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.4 ppm, methylene groups at δ 3.5–4.0 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 331.4358) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=O at 1670–1680 cm1^{-1}, C-S at 650–700 cm1^{-1}) .
  • X-ray Diffraction : Resolves crystal packing and bond angles, critical for understanding reactivity .

Basic: What in vitro models are used to screen its biological activity, and what parameters are measured?

Methodological Answer:
Initial screening employs:

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50_{50} values .
  • Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) as the endpoint .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its pharmacological profile?

Methodological Answer:
SAR strategies include:

  • Substituent Variation : Modifying the naphthalenyloxy group (e.g., halogenation at C-2 or C-4) to enhance lipophilicity and target binding. For example, iodophenyl analogs show improved anticancer activity (IC50_{50} < 10 µM vs. 25 µM for parent compound) .
  • Heterocycle Replacement : Substituting triazole with pyrazole or thiadiazole alters selectivity (e.g., triazolothiadiazoles exhibit higher COX-2 inhibition than pyrazolo derivatives) .
  • Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Advanced: How can contradictory data in biological assays (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Methodological Answer:
Resolving contradictions involves:

  • Pharmacokinetic Profiling : Assessing ADME (absorption, distribution, metabolism, excretion) via:
    • Plasma Stability Tests : LC-MS quantification of compound half-life in plasma .
    • Caco-2 Permeability Assays : Predict intestinal absorption (Papp_{app} < 1 × 106^{-6} cm/s indicates poor bioavailability) .
  • Metabolite Identification : UPLC-QTOF-MS detects active/inactive metabolites (e.g., oxidative demethylation reduces activity) .
  • Formulation Optimization : Nanoemulsions or liposomes improve solubility and tumor targeting in xenograft models .

Advanced: What computational methods predict target interactions and guide mechanistic studies?

Methodological Answer:
Key approaches include:

  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein interactions (e.g., stability of triazole-thiadiazole binding to tubulin over 100 ns) .
  • QSAR Modeling : Partial least squares (PLS) regression correlates electronic descriptors (e.g., logP, polar surface area) with IC50_{50} values .
  • Network Pharmacology : STRING or KEGG databases map multi-target effects (e.g., simultaneous inhibition of PI3K/AKT and MAPK pathways) .

Advanced: How do solvent and catalyst choices influence synthetic yield and scalability?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yield due to side reactions. Ethanol/water mixtures (3:1) balance solubility and cost .
  • Catalysts : Copper(I) iodide or triethylamine accelerates cycloaddition (e.g., click chemistry for triazole formation, 80% yield vs. 50% without catalyst) .
  • Continuous Flow Systems : Microreactors improve scalability by maintaining precise temperature (60°C) and reducing reaction time (2 hours vs. 8 hours batch) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.